molecular formula C37H66O6 B1245591 rollidecin D

rollidecin D

Cat. No. B1245591
M. Wt: 606.9 g/mol
InChI Key: KEMYLKFITCBCHA-XVDUUFTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rollidecin D is a polyketide.
rollidecin D is a natural product found in Annona mucosa with data available.

Scientific Research Applications

Oxidative Polycyclization in Synthesis

Rollidecin D's synthesis involves oxidative polycyclization with rhenium(VII) oxides, a process important in the total synthesis of certain Annonaceous acetogenins. This process, guided by the rules of stereoselectivity for tandem oxidative cyclization, allows for the rapid transformation of precursor compounds into rollidecin D with predictable stereochemistry (D'Souza et al., 2001).

Bioactivity in Cancer Research

Research has identified rollidecin D as part of a class of compounds known as annonaceous acetogenins, which have shown potent and selective inhibitory effects against several human cancer cell lines. This discovery was made through activity-directed fractionation and structural elucidation using methods like Mosher's method (Shi et al., 1996). Additionally, rollidecin D demonstrated borderline cytotoxicity in a panel of human tumor cell lines, highlighting its potential in cancer research (Gu et al., 1997).

properties

Product Name

rollidecin D

Molecular Formula

C37H66O6

Molecular Weight

606.9 g/mol

IUPAC Name

(2S)-4-[(2R)-2-hydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-13-16-19-22-33(39)34-25-26-36(43-34)35-24-23-32(42-35)21-18-15-12-10-11-14-17-20-31(38)28-30-27-29(2)41-37(30)40/h27,29,31-36,38-39H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35-,36-/m0/s1

InChI Key

KEMYLKFITCBCHA-XVDUUFTGSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)CCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCCCC(CC3=CC(OC3=O)C)O)O

synonyms

rollidecin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rollidecin D
Reactant of Route 2
Reactant of Route 2
rollidecin D
Reactant of Route 3
Reactant of Route 3
rollidecin D
Reactant of Route 4
Reactant of Route 4
rollidecin D
Reactant of Route 5
Reactant of Route 5
rollidecin D
Reactant of Route 6
rollidecin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.